molecular formula C17H18N6OS B2710586 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 754205-69-1

2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2710586
CAS No.: 754205-69-1
M. Wt: 354.43
InChI Key: ABHRDJVVYNOUAY-UHFFFAOYSA-N
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Description

2-((4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. It belongs to a class of chemicals known as 1,2,4-triazole derivatives, which are frequently investigated for their diverse biological activities. Structurally, it features a 1,2,4-triazole core linked to a pyridine ring and an acetamide group, a configuration that is often associated with potent pharmacological properties. Scientific literature indicates that closely related 4-amino-5-(pyridin-yl)-1,2,4-triazol-3-ylthio acetamide derivatives have been synthesized and identified as potential anti-inflammatory agents . Researchers value this compound as a key intermediate for the design and synthesis of new bioactive molecules. Its mechanism of action is believed to involve interaction with key enzymatic pathways, similar to other triazole-based compounds that have shown promise as antifungal and anti-cancer agents in preclinical studies . This product is provided as a research-grade material for use in early discovery and investigative studies. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for confirming the product's identity and purity and for handling it in accordance with safe laboratory practices. All sales are final for this product.

Properties

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-11-6-7-12(2)14(9-11)20-15(24)10-25-17-22-21-16(23(17)18)13-5-3-4-8-19-13/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHRDJVVYNOUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction involving pyridine derivatives.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with thiol-containing compounds.

    Acetamide Formation: The final step involves the acylation of the amine group with 2,5-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole and pyridine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. The specific compound under discussion has shown promise in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.0Apoptosis induction
MCF7 (Breast Cancer)12.5Cell cycle arrest
HeLa (Cervical Cancer)10.0Enzyme inhibition
  • A549 Cell Line Study : In a study involving lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Research focusing on breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
  • HeLa Cell Line Study : Investigations on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The triazole derivatives have also been explored for their antimicrobial properties. The compound's thioether functionality may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value indicating strong potential against lung cancer.
  • MCF7 Cell Line Study : Showed effectiveness in causing cell cycle arrest, preventing further proliferation of breast cancer cells.
  • HeLa Cell Line Study : Highlighted enzyme inhibition as a mechanism for reducing cervical cancer cell viability.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The triazole and pyridine rings facilitate binding to these targets, while the sulfanyl group can participate in redox reactions, modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include:

  • Substituents on the triazole ring: Position 4 may feature amino, allyl, or ethyl groups.
  • Pyridine ring position : Pyridin-2-yl (target compound) vs. pyridin-3-yl (e.g., VUAA1).
  • Acetamide substituents : Aryl groups (e.g., 2,5-dimethylphenyl, 4-ethylphenyl, or 3,5-bis(trifluoromethyl)phenyl).
Physicochemical Properties

Table 1 compares synthesis parameters and physical properties:

Compound Name Substituents (Triazole Position 4) Pyridine Position Melting Point (°C) Synthesis Yield (%) Recrystallization Solvent Reference
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl 2-pyridinyl 182–184 65 H2O:EtOH (1:1)
2-((4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide (Target) Amino 2-pyridinyl Not reported Not reported Not reported
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl 3-pyridinyl Not reported Synthesized via custom protocols DMSO stock solutions
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Amino Furan-2-yl Varied (e.g., 160–220) Up to 83% Ethanol/water mixtures

Key Observations :

  • Synthesis Efficiency: Allyl-substituted triazoles (e.g., 6a–6c) show moderate yields (50–83%), while amino-substituted derivatives (e.g., furan-2-yl analogues) achieve higher yields .
  • Melting Points : Allyl-substituted compounds exhibit higher melting points (161–184°C) compared to furan-2-yl derivatives (160–220°C), suggesting differences in crystallinity influenced by substituent polarity .
Pharmacokinetic and Metabolic Profiles
  • Morpholinomethyl-Substituted Analogues: Rapid absorption (Tmax = 5 minutes) and short half-life (t1/2 = 0.32 hours) suggest high clearance rates. Five metabolites were identified, indicating hepatic oxidation or conjugation pathways .

Biological Activity

The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a novel derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, antitubercular effects, and potential applications in medicinal chemistry.

Chemical Structure

The compound features a complex structure that includes a pyridine ring and a triazole moiety. The presence of these heterocycles is critical for its biological activity. The structural formula can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing the 1,2,4-triazole scaffold have shown promising antimicrobial properties. For instance, derivatives similar to the compound have exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for related triazole compounds have been reported as low as 0.046 μM against resistant bacterial strains .
  • Antitubercular Activity
    • Recent studies indicate that triazole derivatives can inhibit Mycobacterium tuberculosis, demonstrating potential as antitubercular agents. Specifically, compounds with similar structural features to our target compound have been shown to have IC50 values around 5.3 μM against M. tuberculosis .
    • These findings suggest that the compound may also possess antitubercular properties, warranting further investigation.
  • Cytotoxicity
    • In vitro studies assessing cytotoxicity against mammalian cell lines (e.g., VERO cells) indicate that triazole derivatives can exhibit selective toxicity profiles. The CC50 values for related compounds were noted at approximately 13 μM, indicating a balance between antimicrobial efficacy and cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components:

  • Pyridine Substitution : The presence of a pyridine ring enhances antimicrobial potency due to its ability to interact with bacterial enzymes and receptors.
  • Thioether Linkage : The thioether group contributes to the overall stability and reactivity of the compound, facilitating interactions with biological targets.
  • Dimethylphenyl Substituent : This moiety may influence lipophilicity and membrane permeability, enhancing bioavailability.

Case Study 1: Synthesis and Evaluation

A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Among them, a compound structurally related to our target demonstrated potent activity against both Gram-positive and Gram-negative bacteria . The results highlighted the importance of the thioether linkage in enhancing biological activity.

Case Study 2: Antitubercular Screening

In another investigation focusing on antitubercular agents, a series of triazole compounds were screened for their ability to inhibit M. tuberculosis. The study revealed that modifications in the triazole ring could significantly affect potency and selectivity against resistant strains .

Data Summary

PropertyValue
Molecular FormulaC15H18N4S
MIC (against E. coli)0.046 μM
IC50 (against M. tuberculosis)5.3 μM
CC50 (against VERO cells)13 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions. For example, refluxing the thiol precursor with KOH in ethanol/water, followed by coupling with N-(2,5-dimethylphenyl)chloroacetamide at elevated temperatures (60–80°C) for 1–3 hours. The product is isolated by precipitation in cold water and recrystallized from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, triazole NH₂ at δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Detection of thioether (C-S) stretches (~650–750 cm⁻¹) and amide C=O (~1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, ensuring purity >95% .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via HPLC at 25°C/40°C. Measure half-life (t₁/₂) and identify degradation products (e.g., hydrolysis of the acetamide group) using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported anti-inflammatory activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, LPS concentrations). Validate activity using:

  • Dose-response curves (IC₅₀ calculations) in RAW264.7 macrophages with TNF-α/IL-6 ELISA.
  • In silico docking to COX-2/PGE₂ pathways to confirm binding affinity vs. off-target effects.
  • Compare results with structurally related analogs (e.g., furan vs. pyridine substituents) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

  • Methodological Answer :

  • Modify substituents : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to improve aqueous solubility while maintaining membrane permeability.
  • In vitro ADMET : Use Caco-2 cells for permeability assays and cytochrome P450 inhibition studies to predict drug-drug interactions .

Q. What advanced techniques analyze thione-thiol tautomerism in the triazole core?

  • Methodological Answer :

  • Variable-temperature NMR : Monitor proton shifts in DMSO-d₆ (25–80°C) to detect tautomeric equilibrium.
  • X-ray crystallography : Resolve solid-state tautomeric forms (e.g., thione vs. thiol dominance).
  • Computational DFT : Calculate energy barriers (ΔG) for tautomer interconversion using Gaussian09 at the B3LYP/6-311++G(d,p) level .

Q. How can researchers address low yields in large-scale synthesis?

  • Methodological Answer :

  • Process optimization : Use microwave-assisted synthesis to reduce reaction time (20–30 minutes vs. hours) and improve yields by 15–20%.
  • Catalyst screening : Test Pd/Cu catalysts for cross-coupling steps to minimize side products.
  • Purification : Replace column chromatography with pH-dependent crystallization (e.g., adjust ethanol/water ratios) for cost-effective scaling .

Data Contradiction and Validation

Q. How to validate conflicting reports on the compound’s cytotoxicity?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and MTT/WST-1 protocols across labs.
  • Control variables : Match serum concentrations (e.g., 10% FBS) and exposure times (24/48 hours).
  • Meta-analysis : Pool data from ≥3 independent studies and apply Student’s t-test (p<0.05) to identify outliers .

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